SPANphos
Overview
Description
benzopyran]-8,8′-diyl)bis(diphenylphosphane), is an organophosphorus compound used as a ligand in organometallic and coordination chemistry. It is a rare example of a trans-spanning ligand, which rigidly links mutually trans coordination sites . The compound is notable for its C2-symmetric backbone, forming a chiral cavity over the face of square planar complexes .
Preparation Methods
SPANphos can be synthesized from relatively inexpensive reagents . The synthetic route involves several steps:
Preparation of 4,4,4’,4’,6,6’-hexamethyl-2,2’-spirobichromane: This is achieved via an acid-catalyzed reaction of p-cresol and acetone.
Halogenation: The resultant spirocycle is halogenated with N-bromosuccinimide.
Lithium-bromide exchange: This step uses n-butyllithium (n-BuLi) to perform the exchange.
Final step: Treatment of the resulting dilithio compound with chlorodiphenylphosphine completes the synthesis.
Chemical Reactions Analysis
SPANphos undergoes various types of reactions, primarily involving coordination with metals. Some key reactions include:
Formation of cis chelating ligands: This compound forms compounds such as [Rh(norbornadiene)(this compound)]BF4, where both norbornadiene and this compound act as cis chelating ligands.
Formation of bimetallic complexes: Cyclooctadiene rhodium chloride derivatives form bimetallic complexes with this compound.
Scientific Research Applications
SPANphos has several applications in scientific research:
Organometallic Chemistry: It is used as a ligand in the formation of various organometallic complexes.
Coordination Chemistry: This compound is employed in the study of coordination compounds due to its unique trans-spanning properties.
Catalysis: The compound is used in catalytic processes, particularly those involving square planar complexes.
Mechanism of Action
The mechanism by which SPANphos exerts its effects involves its ability to form stable trans-spanning complexes. The C2-symmetric backbone of this compound creates a chiral cavity over the face of square planar complexes, facilitating unique coordination properties . The trans coordination is enforced by the rigid backbone, which prevents the formation of cis complexes .
Comparison with Similar Compounds
SPANphos is unique among diphosphine ligands due to its rigid trans-spanning nature. Similar compounds include:
Xantphos: This ligand has a flexible backbone that can form both cis and trans complexes.
BISBI: Another diphosphine ligand with a backbone favoring bite angles of 110–120 degrees.
TRAP ligands: Developed by Ito, these ligands coordinate in a trans fashion but can also form cis complexes.
This compound stands out due to its rigid structure and consistent preference for trans coordination, making it a valuable ligand in organometallic and coordination chemistry .
Properties
IUPAC Name |
(8'-diphenylphosphanyl-4,4,4',4',6,6'-hexamethyl-2,2'-spirobi[3H-chromene]-8-yl)-diphenylphosphane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H46O2P2/c1-33-27-39-43(41(29-33)50(35-19-11-7-12-20-35)36-21-13-8-14-22-36)48-47(31-45(39,3)4)32-46(5,6)40-28-34(2)30-42(44(40)49-47)51(37-23-15-9-16-24-37)38-25-17-10-18-26-38/h7-30H,31-32H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMTZMWXNZQOPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5(CC2(C)C)CC(C6=C(O5)C(=CC(=C6)C)P(C7=CC=CC=C7)C8=CC=CC=C8)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H46O2P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501336643 | |
Record name | SPANphos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501336643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
704.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
556797-94-5 | |
Record name | SPANphos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501336643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | racemic-8,8'-Bis(diphenylphosphino)-3,3',4,4'-tetrahydro-4,4,4',4',6,6'-hexamethyl-2,2'-spirobi[2H-1-benzopyran] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.